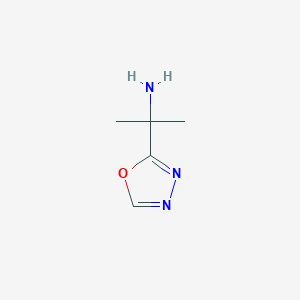![molecular formula C18H20ClN3 B8517153 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine](/img/structure/B8517153.png)
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a tert-butyl group and a chloromethyl naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butyl group: This step often involves the alkylation of the pyrazole ring using tert-butyl halides under basic conditions.
Attachment of the chloromethyl naphthalene moiety: This can be accomplished through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with chloromethyl reagents in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines under mild to moderate conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-tert-butyl-2-[4-(methyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but lacks the chloromethyl group.
5-tert-butyl-2-[4-(bromomethyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but with a bromomethyl group instead of chloromethyl.
5-tert-butyl-2-[4-(hydroxymethyl)naphthalen-2-yl]pyrazol-3-amine: Similar structure but with a hydroxymethyl group.
Uniqueness
The presence of the chloromethyl group in 5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine provides unique reactivity, allowing for specific substitution reactions that are not possible with other similar compounds
Properties
Molecular Formula |
C18H20ClN3 |
|---|---|
Molecular Weight |
313.8 g/mol |
IUPAC Name |
5-tert-butyl-2-[4-(chloromethyl)naphthalen-2-yl]pyrazol-3-amine |
InChI |
InChI=1S/C18H20ClN3/c1-18(2,3)16-10-17(20)22(21-16)14-8-12-6-4-5-7-15(12)13(9-14)11-19/h4-10H,11,20H2,1-3H3 |
InChI Key |
JQCWFGDSDWFPID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=CC=CC=C3C(=C2)CCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
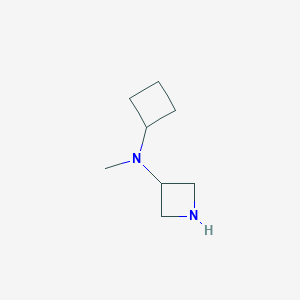
![Benzenamine, 3-methyl-4-[(1-methyl-1H-benzimidazol-5-yl)oxy]-](/img/structure/B8517083.png)
![2-Hydroxymethyl-3-methyl-5-phenylthioimidazo[5,4-b]pyridine](/img/structure/B8517084.png)
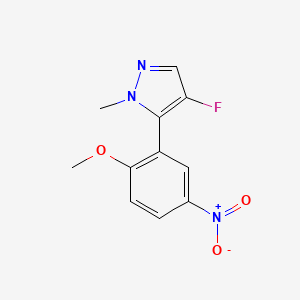


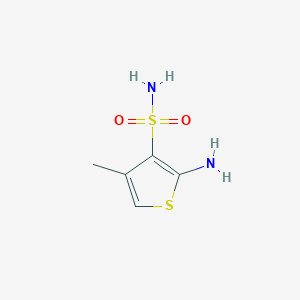
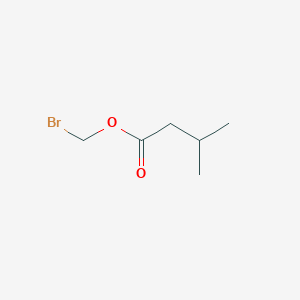
![2-(7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B8517139.png)
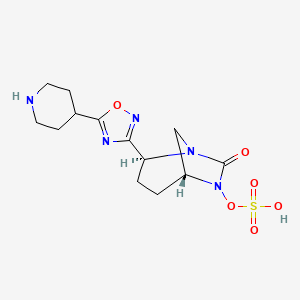
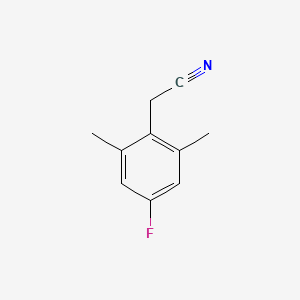
![Methyl 3-[[(4-methoxy-6-methyl-pyrimidine-2-yl)aminocarbonyl]aminosulfonyl]-1-methyl-1H-indole-2-carboxylate](/img/structure/B8517163.png)
